

QO-58: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: QO 58

Cat. No.: B15623911

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An In-depth Overview of the Chemical Structure, Properties, and Experimental Protocols of a Novel Kv7 Channel Opener.

Introduction

QO-58 is a novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound that has emerged as a potent modulator of Kv7 (KCNQ) voltage-gated potassium channels.^[1] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders, including epilepsy and neuropathic pain. QO-58 distinguishes itself from other Kv7 channel openers through its unique mechanism of action and subtype selectivity, making it a valuable tool for research and a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to QO-58.

Chemical Structure and Physicochemical Properties

QO-58 is chemically identified as 5-(2,6-Dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one.^{[2][3]} Its chemical structure is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties of QO-58

Property	Value	Reference
IUPAC Name	5-(2,6-dichloro-5-fluoro-3-pyridinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one	[2]
CAS Number	1259536-62-3	[1][2][3]
Molecular Formula	C18H8Cl2F4N4O	[2][3]
Molecular Weight	443.18 g/mol	[2][3]
SMILES	O=C1C=C(C4=CC(F)=C(Cl)N=C4Cl)NC2=C(C3=CC=CC=C3)C(C(F)(F)F)=NN12	[2]
InChI Key	ZOLHKPWSDFSDKA-UHFFFAOYSA-N	[2]
Purity	≥98% (HPLC)	[2][3]
Solubility	Soluble to 50 mM in DMSO	[2][3]
Storage	Store at +4°C	[2][3]
Appearance	Solid	[1]

Pharmacological Properties

QO-58 is a potent opener of Kv7 potassium channels, leading to an increase in potassium efflux and subsequent hyperpolarization of the cell membrane. This action effectively reduces neuronal excitability.

Mechanism of Action

QO-58 enhances the activity of Kv7 channels through a multifaceted mechanism that is distinct from other known Kv7 openers like retigabine.[1] Its primary effects include:

- Increased Current Amplitudes: QO-58 significantly increases the magnitude of the current flowing through Kv7.2/Kv7.3 channels.[1]

- Negative Shift in Voltage-Dependent Activation: It shifts the voltage-dependent activation curve of the channels to more negative potentials, meaning the channels open at lower levels of depolarization.[\[1\]](#)
- Slowing of Deactivation Kinetics: The compound slows down the rate at which the channels close, prolonging their open state.[\[1\]](#)

Studies have indicated that a specific amino acid sequence, Val224Val225Tyr226, within the Kv7.2 channel is crucial for its activation by QO-58.[\[1\]](#)

Subtype Selectivity

QO-58 exhibits selectivity for different Kv7 channel subtypes. It is most potent on Kv7.2 and Kv7.4 channels.

Table 2: Potency (EC50) of QO-58 on different Kv7 Channel Subtypes

Channel Subtype	EC50 (μM)	Reference
Kv7.1	7.0	[2]
Kv7.2	1.0	[2]
Kv7.3/Kv7.5	5.2	[2]
Kv7.4	0.6	[2]
Kv7.2/Kv7.3	2.3 ± 0.8	[1]

In Vivo Efficacy

In a rat model of neuropathic pain (chronic constriction injury of the sciatic nerve), QO-58 has been shown to increase the pain threshold, demonstrating its potential as an analgesic agent.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of QO-58.

Perforated Whole-Cell Patch-Clamp Recording

This technique is used to record Kv7 currents from mammalian cell lines (e.g., CHO or HEK293) expressing specific Kv7 channel subtypes.

Methodology:

- **Cell Culture:** Mammalian cells stably expressing the desired Kv7 channel subunits are cultured under standard conditions.
- **Pipette Solution:** The patch pipette is filled with a solution typically containing (in mM): 70 CsCl, 80 cesium methanesulfonate, and 10 HEPES, with the pH adjusted to 7.3. For perforated patches, amphotericin B (200-240 μ g/mL) is included in the pipette solution.
- **External Solution:** The standard external solution contains (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- **Recording:**
 - A gigaohm seal is formed between the micropipette and the cell membrane.
 - The membrane potential is held at a holding potential (e.g., -80 mV).
 - Currents are elicited by applying depolarizing voltage steps.
 - QO-58 is applied to the bath via a perfusion system to observe its effects on the channel currents.
- **Data Analysis:** The recorded currents are analyzed to determine changes in current amplitude, voltage-dependent activation, and deactivation kinetics. The concentration-response curve for QO-58 is generated by applying different concentrations of the compound and measuring the corresponding current increase.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

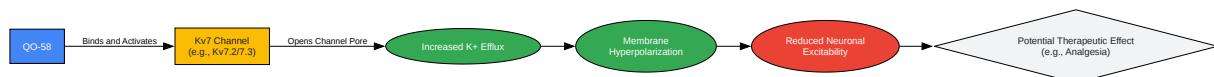
This *in vivo* model is used to assess the analgesic effects of QO-58.

Methodology:

- **Animal Preparation:** Adult male Sprague-Dawley rats are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
- **Surgical Procedure:**
 - The common sciatic nerve of one hind paw is exposed through a small incision.
 - Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed.
 - The muscle and skin are then closed in layers.
- **Drug Administration:** QO-58, dissolved in a suitable vehicle, is administered to the animals (e.g., intraperitoneally or orally) at various doses.
- **Behavioral Testing (Nociception):**
 - Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing stiffness is measured.
 - Thermal hyperalgesia can be assessed using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is measured.
- **Data Analysis:** The paw withdrawal thresholds or latencies in the QO-58-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect of the compound.

Visualizations

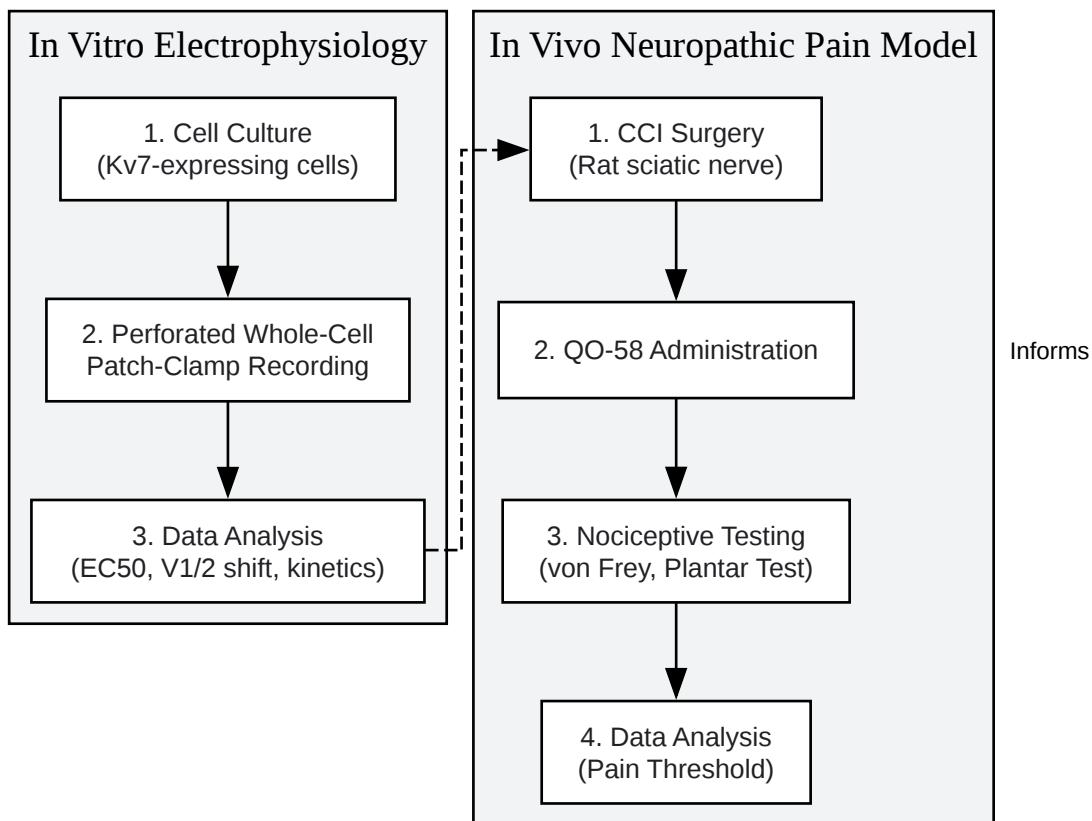
Signaling Pathway



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Caption: Mechanism of action of QO-58 on neuronal excitability.

Experimental Workflow



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Caption: Workflow for in vitro and in vivo characterization of QO-58.

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References

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